

A Comparative Guide to the Validation of bar Gene Expression in Transgenic Plants

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Compound of Interest

Compound Name: *Bialaphos*

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For researchers and scientists engaged in the development of transgenic crops, the validation of transgene expression is a critical step to ensure the stability and functionality of the introduced gene. The bar gene, conferring resistance to the herbicide glufosinate (also known as phosphinothricin or Basta®), is a widely used selectable marker in plant transformation. This guide provides an objective comparison of common methods used to validate bar gene expression, supported by experimental data and detailed protocols.

Comparison of Validation Methods

The validation of bar gene expression involves a multi-level approach, from confirming the presence of the gene at the DNA level to verifying its functional expression at the protein and whole-plant levels. The most common methods include herbicide resistance assays, Polymerase Chain Reaction (PCR)-based techniques, Southern blotting, and Reverse Transcription PCR (RT-PCR).

Validation Method	Principle	What it Measures	Throughput	Quantitative ?	Typical Efficiency/C correlation
Herbicide Resistance Assay (Leaf Painting/Spraying)	In vivo assay where the plant's response to a herbicide containing phosphinothricin is observed. The PAT enzyme, encoded by the bar gene, detoxifies the herbicide.	Functional protein expression and whole-plant resistance.	High	Semi-quantitative (visual scoring of damage)	In a study on transgenic wheat and barley, 14-17% of T0 plants showed resistance to Basta® herbicide, and these resistant plants were subsequently confirmed to have the bar gene by RT-PCR. ^[1]
Polymerase Chain Reaction (PCR)	In vitro amplification of a specific DNA segment of the bar gene from the plant's genomic DNA.	Presence of the bar gene in the plant genome.	High	No (Qualitative)	In a study on transgenic sesame, 61 out of 93 T0 seedlings (65.6%) were found to be PCR positive for the bar gene. These PCR-positive plants were then confirmed to be resistant

to Basta®
herbicide.[2]

Loop-Mediated Isothermal Amplification (LAMP)	A nucleic acid amplification technique that amplifies a target DNA sequence at a constant temperature.	Presence of the bar gene.	High	No (Qualitative)	In a study of 100 putative transgenic sugarcane lines, LAMP detected the bar gene in 100% of the lines, while conventional PCR detected it in 97% of the lines.[3]
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Southern Blotting	A molecular biology technique used to detect a specific DNA sequence in a DNA sample. It can determine the number of copies of the transgene integrated into the host genome.	Integration and copy number of the bar gene in the plant genome.	Low	Semi-quantitative (band intensity can give an estimate of copy number)	Often used as a definitive confirmation of transgene integration in plants that have tested positive by PCR and/or herbicide resistance assays.
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Reverse Transcription	Measures the presence and quantity of a	Transcription of the bar gene into	Medium	Yes (with quantitative	RT-PCR is used to confirm that
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PCR (RT-PCR)	specific RNA transcript. It involves converting RNA into complementary DNA (cDNA) followed by PCR amplification.	messenger RNA (mRNA).		RT-PCR or qRT-PCR)	the integrated bar gene is being actively transcribed. Stable expression of the bar gene has been confirmed by RT-PCR in transgenic aspen plants that survived overwintering and showed herbicide resistance.[4]
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Enzyme-Linked Immunosorbent Assay (ELISA)	An immunological assay used to measure the concentration of a specific protein (in this case, the PAT enzyme).	Presence and quantity of the PAT (Phosphinothricin Acetyltransferase) protein.	High	Yes	Provides a quantitative measure of the protein expressed from the bar gene. The protein content of PAT in the leaves, stems, and seeds of transgenic rice has been measured at 2.21 µg/g, 1.57 µg/g, and 2.44
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µg/g,
respectively.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.

Herbicide Resistance Assay (Leaf Painting)

This method provides a rapid and simple way to screen for functional bar gene expression in putative transgenic plants.

Materials:

- Basta® herbicide solution (e.g., 100 mg/L glufosinate-ammonium)
- Tween-20 (or other surfactant)
- Small paintbrush or cotton swab
- Non-transgenic control plants

Protocol:

- Prepare the herbicide solution by diluting the commercial Basta® formulation in water to the desired concentration. Add a surfactant like Tween-20 (0.05-0.1% v/v) to improve leaf surface contact.
- Select a fully expanded, healthy leaf from both the putative transgenic and non-transgenic control plants.
- Using a small paintbrush or cotton swab, gently "paint" a section of the leaf with the herbicide solution. Ensure even application without causing mechanical damage.
- Alternatively, for whole-plant screening, the herbicide solution can be sprayed onto the plants.

- Observe the painted/sprayed area daily for 5-7 days.
- Positive Result: Transgenic plants expressing a functional bar gene will show no or very minimal signs of necrosis or chlorosis in the treated area.
- Negative Result: Non-transgenic plants will show progressive yellowing (chlorosis) and tissue death (necrosis) in the treated area.

Polymerase Chain Reaction (PCR) for bar Gene Detection

This protocol is for the detection of the bar gene sequence in the genomic DNA of putative transgenic plants.

Materials:

- Plant genomic DNA extraction kit
- bar gene-specific primers (Forward and Reverse)
- Taq DNA polymerase and reaction buffer
- dNTPs
- Thermocycler
- Agarose gel electrophoresis equipment

Protocol:

- Extract high-quality genomic DNA from the leaf tissue of putative transgenic and non-transgenic control plants.
- Design or obtain bar gene-specific primers. An example of a primer set is:
 - Forward Primer: 5'-CAGGCTGAAGTCCAGCTGCCAGAA-3'
 - Reverse Primer: 5'-GATCTCGGTGACGGGCAGGACC-3'

- Prepare the PCR reaction mixture in a PCR tube. A typical 25 μ L reaction includes:
 - 5 μ L of 5x PCR Buffer
 - 0.5 μ L of 10 mM dNTPs
 - 1 μ L of 10 μ M Forward Primer
 - 1 μ L of 10 μ M Reverse Primer
 - 0.25 μ L of Taq DNA Polymerase
 - 1 μ L of Plant Genomic DNA (50-100 ng)
 - Nuclease-free water to 25 μ L
- Perform PCR in a thermocycler with the following conditions (these may need optimization):
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 58-62°C for 30 seconds (optimize for specific primers)
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 10 minutes
- Analyze the PCR products by agarose gel electrophoresis.
- Positive Result: A band of the expected size for the bar gene amplicon will be visible in the lanes corresponding to the transgenic plants.
- Negative Result: No band will be visible in the lanes for the non-transgenic control plants.

Southern Blotting for bar Gene Integration

This protocol confirms the integration of the bar gene into the plant genome and provides an estimate of the transgene copy number.

Materials:

- High-quality plant genomic DNA
- Restriction enzymes and buffers
- Agarose gel electrophoresis equipment
- Nylon membrane
- bar gene probe (labeled with a detectable marker, e.g., DIG or 32P)
- Hybridization buffer and wash solutions
- Detection system (e.g., X-ray film or digital imager)

Protocol:

- Digest 10-20 µg of high-quality genomic DNA from both putative transgenic and non-transgenic plants with a suitable restriction enzyme that does not cut within the bar gene sequence.
- Separate the digested DNA fragments by size using agarose gel electrophoresis.
- Transfer the DNA from the gel to a nylon membrane using a capillary transfer or electroblotting method.
- Crosslink the DNA to the membrane using UV light or baking.
- Prepare a labeled probe specific to the bar gene.
- Pre-hybridize the membrane in hybridization buffer to block non-specific binding.
- Hybridize the membrane with the labeled bar gene probe overnight at the appropriate temperature.

- Wash the membrane under stringent conditions to remove any unbound probe.
- Detect the probe signal using an appropriate method (e.g., autoradiography for radioactive probes or a chemiluminescent substrate for non-radioactive probes).
- Result Interpretation: The number of bands on the blot for each transgenic line corresponds to the number of insertion sites of the bar gene in the genome.

Quantitative Reverse Transcription PCR (qRT-PCR) for bar Gene Expression

This protocol quantifies the level of bar gene transcription.

Materials:

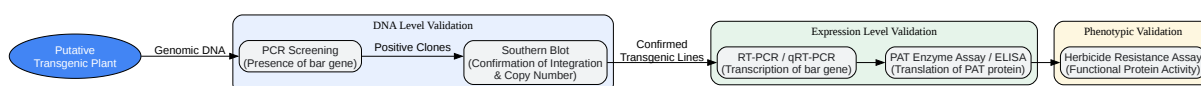
- Plant RNA extraction kit
- DNase I
- Reverse transcriptase and reaction components (e.g., oligo(dT) primers, dNTPs)
- qPCR machine
- SYBR Green or a fluorescently labeled probe
- bar gene-specific qPCR primers
- Reference gene primers (for normalization)

Protocol:

- Extract total RNA from the leaf tissue of transgenic and non-transgenic plants.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

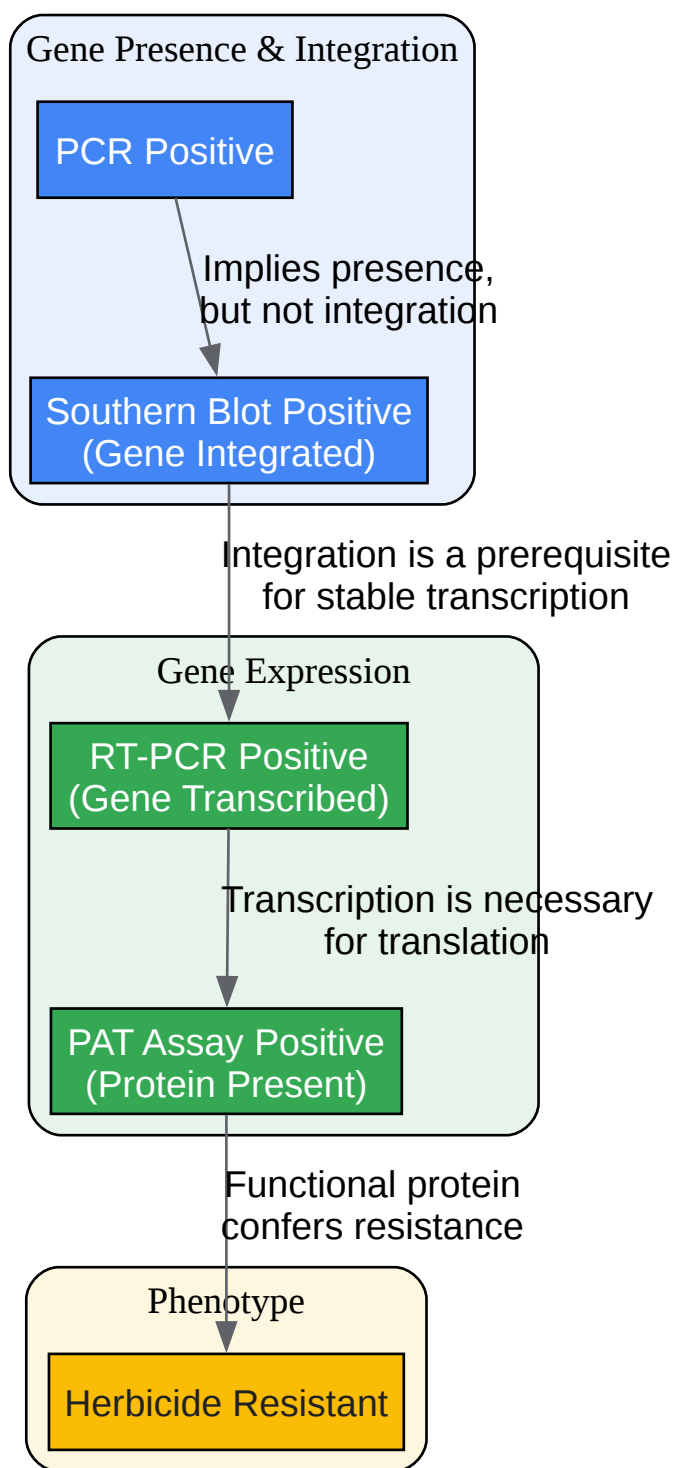
- Design or obtain qPCR primers for the bar gene and a stably expressed reference gene (e.g., actin or ubiquitin).
- Prepare the qPCR reaction mixture. A typical reaction includes:
 - SYBR Green qPCR Master Mix
 - 1 µL of 10 µM Forward Primer
 - 1 µL of 10 µM Reverse Primer
 - 1 µL of cDNA template
 - Nuclease-free water to the final volume
- Perform qPCR with a program typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis.
- Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative expression of the bar gene, normalized to the reference gene.
- Result Interpretation: Higher relative expression levels in transgenic plants compared to non-transgenic controls (which should have no expression) indicate transcription of the bar gene.

Visualizations



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Caption: Experimental workflow for the validation of bar gene expression in transgenic plants.



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Caption: Logical relationship between different bar gene validation methods and their outcomes.

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